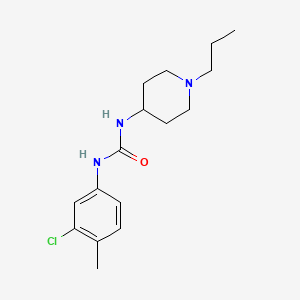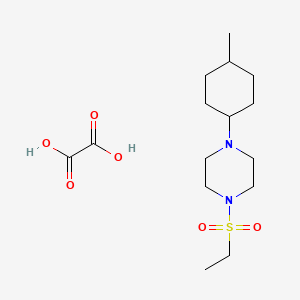
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent cell division stimulator and has been shown to increase fruit set, fruit size, and yield in various crops. In addition, CPPU has been found to have potential applications in cancer research and other biomedical fields.
作用机制
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea acts as a cytokinin, which is a class of plant hormones that regulate cell division and growth. N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea stimulates cell division by promoting the synthesis of DNA and RNA, leading to an increase in cell number. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to promote the differentiation of meristematic cells into fruit cells, leading to an increase in fruit size.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to have various biochemical and physiological effects on plants, including an increase in photosynthesis rate, chlorophyll content, and sugar content. N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea also enhances the activity of antioxidant enzymes, which can help plants resist stress and damage.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has several advantages for lab experiments, including its high potency, stability, and solubility in water and organic solvents. However, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea also has some limitations, such as its high cost and potential toxicity to plants at high concentrations.
未来方向
There are several potential future directions for N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea research. One area of interest is the use of N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea in cancer research, as N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to have antiproliferative effects on cancer cells. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea may have applications in tissue engineering and regenerative medicine, as it can stimulate cell division and growth. Further studies are needed to explore these potential applications of N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea.
合成方法
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea can be synthesized using various methods, including the reaction of 3-chloro-4-methylphenyl isocyanate with 1-propylpiperidine-4-amine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea product can be purified using column chromatography or recrystallization.
科学研究应用
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been extensively studied in plant research, particularly in the field of fruit production. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea can increase fruit set and yield in various crops, including grapes, kiwifruit, and apples. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to improve fruit quality, such as size, color, and firmness.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-3-8-20-9-6-13(7-10-20)18-16(21)19-14-5-4-12(2)15(17)11-14/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTXNKVWTSFFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5380301.png)
amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5380309.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5380321.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)

![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)
